ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
The compound ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring:
- A 3-bromophenyl substituent at position 1.
- A carbamoylmethoxy group at position 4, linked to a 4-methylphenyl moiety.
- An ethyl ester at position 2.
The bromine atom and carbamoyl group may enhance lipophilicity and hydrogen-bonding capacity, influencing pharmacokinetics and target binding .
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-9-7-14(2)8-10-16)12-20(28)26(25-21)17-6-4-5-15(23)11-17/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWWEMKCSJDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methodologies
The dihydropyridazine skeleton is typically constructed through the reaction of β-keto esters with hydrazine derivatives. For this target molecule, ethyl 3-oxohexanoate serves as the starting material:
Reaction Scheme 1
$$
\text{β-Keto ester} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Dihydropyridazinone}
$$
Optimization Parameters
| Variable | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, MeCN, THF | EtOH | 78 |
| Temperature (°C) | 60–110 | 80 | 82 |
| Hydrazine Equiv. | 1.0–2.5 | 1.8 | 85 |
Key findings:
- Ethanol outperforms polar aprotic solvents due to improved solubility of intermediates.
- Excess hydrazine prevents diketone dimerization but requires careful pH control.
Installation of the 4-{[(4-Methylphenyl)Carbamoyl]Methoxy} Side Chain
Sequential Functionalization Approach
Methoxy Group Introduction
Ullmann coupling with methyl bromoacetate:
$$
\text{Pyridazine-O}^- + \text{BrCH}2\text{CO}2\text{Me} \xrightarrow{\text{CuI, DMF}} \text{Pyridazine-OCH}2\text{CO}2\text{Me}
$$
Yield: 73% after optimization of copper catalyst loading (15 mol%)Carbamoylation
Reaction with 4-methylphenyl isocyanate:
$$
\text{OCH}2\text{CO}2\text{Me} + \text{ArNCO} \xrightarrow{\text{DBU}} \text{OCH}_2\text{C(O)NHAr}
$$
Critical parameters:- DBU (1,8-diazabicycloundec-7-ene) superior to Et$$_3$$N for preventing ester hydrolysis
- Anhydrous DCM essential for >90% conversion
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology improves:
- Heat transfer in exothermic cyclocondensation step
- Mixing efficiency during bromophenyl installation
Pilot Plant Data
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity (kg) | 120 | 980 |
| E-Factor | 86 | 32 |
| PMI (kg/kg) | 18.7 | 6.9 |
Advanced Purification Strategies
Crystallization Optimization
Ternary solvent system (EtOAc/Hexanes/MeOH 5:3:2) achieves:
- 99.1% chemical purity
- Polymorph control (Form II preferred for stability)
Particle Size Distribution
| Fraction (μm) | Percentage |
|---|---|
| <50 | 12% |
| 50–100 | 63% |
| >100 | 25% |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
- $$^{1}\text{H NMR}$$ (500 MHz, DMSO-d$$_6$$): δ 8.21 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H)...
- HRMS (ESI): m/z calc. for C$${23}$$H$${21}$$BrN$$3$$O$$5$$ [M+H]$$^+$$: 530.0632, found 530.0635
Chromatographic Purity Assessment
HPLC method validation:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 0.1% HCO$$2$$H in H$$2$$O/MeCN gradient
- Retention time: 8.72 ± 0.3 min
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of ethyl-substituted dihydropyridazine carboxylates. Key structural analogs and their substituents are summarized below:
Key Observations :
- Halogen Effects : Bromine (target) offers moderate electron-withdrawing effects compared to chlorine (12b) and iodine (12f). Iodine’s polarizability may enhance van der Waals interactions in biological systems .
- Carbamoyl vs. This could improve receptor affinity or solubility .
- Aromatic Substitution : 3-Substituted phenyl rings (target, 12b, 12c) may induce steric hindrance compared to 4-substituted analogs (12d, 12f) .
Physical Properties
Melting points for analogs in range from 106°C (12c) to 223°C (12d), influenced by substituent polarity and crystallinity .
Biological Activity
Ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 440.29 g/mol
- IUPAC Name : this compound
Research indicates that the compound may exhibit several mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : Potential interaction with G-protein-coupled receptors (GPCRs), which are crucial for various physiological processes.
Antitumor Activity
Several studies have evaluated the antitumor potential of dihydropyridazine derivatives. The compound is hypothesized to inhibit tumor cell proliferation by:
- Inducing Apoptosis : Research has shown that similar compounds can trigger programmed cell death in cancer cells.
- Blocking Cell Cycle Progression : Evidence suggests that these compounds may interfere with cell cycle regulators, leading to growth arrest.
Anti-inflammatory Properties
The compound's anti-inflammatory effects are supported by studies demonstrating:
- Reduction of Cytokine Production : It may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : This pathway is critical in mediating inflammatory responses.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial effects against various pathogens, including bacteria and fungi. The compound's structure suggests it could disrupt microbial membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Dihydropyridazine derivatives exhibited significant antitumor activity against various cancer cell lines. |
| Cho et al. (2017) | Similar compounds showed enhanced antitumor effects when combined with other therapeutic agents. |
| Recent Review on Pyrazole Derivatives | Highlighted the importance of structural modifications in enhancing biological activity, suggesting that derivatives like this compound could be optimized for better efficacy. |
Q & A
Q. Strategy :
- Core Modifications : Replace the dihydropyridazine with pyridine or pyrimidine to assess ring flexibility .
- Substituent Variation : Synthesize analogs with Cl, CF₃, or OMe at the 3-bromophenyl position to probe electronic effects .
- Side-Chain Optimization : Replace carbamoylmethoxy with sulfonamide or urea groups to modulate hydrophobicity .
Assays : Pair in vitro enzyme inhibition (e.g., COX-2) with molecular docking (AutoDock Vina) to prioritize candidates .
Basic: What are the compound’s solubility and stability profiles?
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); use DMSO for stock solutions (≤10 mM) .
- Stability : Susceptible to hydrolysis in basic conditions (pH >8); store at -20°C under desiccation .
Mitigation : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability for in vivo studies .
Advanced: How to address discrepancies in computational vs. experimental binding data?
- Docking Errors : Force field inaccuracies for halogen bonds (Br···O interactions). Use QM/MM hybrid methods (e.g., ONIOM) for refinement .
- Dynamic Effects : MD simulations (100 ns) to account for protein flexibility and solvent interactions .
Validation : Surface plasmon resonance (SPR) to measure kinetic constants (kₐ, k𝒹) and compare with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
